(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as MI-TAM, is a novel small molecule inhibitor that has shown promising results in various scientific studies. It is a potent anticancer agent that has been found to inhibit the growth of cancer cells in vitro and in vivo.
Scientific Research Applications
Herbicidal Activities
This compound has been synthesized as a potential lead compound of inhibitors targeting D1 protease in plants . The in vivo herbicidal activity tests show that most compounds possess moderate to good herbicidal activities .
Inhibitor of D1 Protease in Plants
The compound is designed on the basis of a D1 protease inhibitor hit structure identified by homology modeling and virtual screening . The enzyme activity of one compound against the native spinach D1 protease exhibits a competitive inhibition .
Antimicrobial Activities
Thiazoles, which are part of the compound’s structure, have shown antimicrobial activities . This makes the compound a potential candidate for antimicrobial applications.
Anticancer Activities
Thiazoles have also been associated with anticancer activities . Therefore, this compound could potentially be used in cancer research and treatment.
Anti-Inflammatory Activities
Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . This suggests that the compound could have potential anti-inflammatory applications.
Inhibitor of TGF-β-induced Smad2/3 Phosphorylation
The compound has shown good inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level .
Mechanism of Action
Target of Action
Compounds containing thiazole and isoxazole moieties have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-9(4-13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLVKQIELZTRQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone |
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